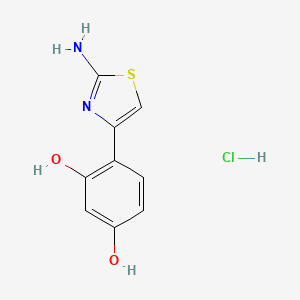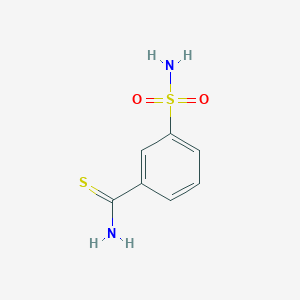
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2O2S and its molecular weight is 244.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
Compounds related to 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride have been researched for their potential antibacterial and antifungal properties. Studies show that various derivatives of this compound exhibit promising antibacterial and antifungal activity against a range of microorganisms. This highlights the potential use of these compounds in creating new antibacterial and antifungal agents (Narayana et al., 2006).
Molecular Aggregation Studies
The compound and its derivatives have been studied for their molecular aggregation properties. Spectroscopic studies in different solvents have revealed interesting fluorescence effects related to molecular aggregation processes. These findings are significant in understanding the molecular behavior of these compounds in various environments, which could be vital for their application in bioactive compounds and materials science (Matwijczuk et al., 2016) (Kluczyk et al., 2016).
Spectroscopic and Theoretical Studies
In-depth spectroscopic and theoretical studies of certain derivatives have revealed insights into keto/enol tautomerism and how solvent polarizability affects these equilibria. These studies contribute to a deeper understanding of the chemical behavior of these compounds and can inform their practical applications, particularly in fields like medicinal chemistry and material sciences (Matwijczuk et al., 2017).
Fluorescence Studies
Fluorescence studies of certain derivatives in aqueous solutions at various pH levels have provided insights into fluorescence effects influenced by aggregation factors and charge transfer effects. These findings are important for the potential application of these compounds in fluorescence-based bioimaging or as molecular probes (Matwijczuk et al., 2018).
Synthesis and Characterization for Bioactivity
Several studies focus on the synthesis and characterization of new derivatives, exploring their antibacterial, antifungal, and antitumor activities. This body of work is critical for expanding the utility of these compounds in pharmaceutical applications and drug development (Azeez & Bahram, 2017) (Amnerkar et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been known to interact with dna and topoisomerase ii .
Mode of Action
It’s worth noting that thiazole derivatives like voreloxin have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect the dna replication and repair pathways due to its interaction with dna and topoisomerase ii .
Result of Action
Based on the mode of action, it can be inferred that the compound may cause dna double-strand breaks, leading to cell cycle arrest and cell death .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as oxidoreductases and transferases, influencing their activity. The compound’s thiazole ring is known to participate in electron transfer processes, which can modulate the activity of these enzymes. Additionally, this compound can bind to proteins, altering their conformation and function. This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the protein-ligand complex .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In general, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation of gene expression can result in altered cellular functions, such as increased or decreased proliferation, apoptosis, or differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage, inflammation, or organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites may have different biological activities and can influence metabolic flux and metabolite levels within cells. The compound’s interaction with cofactors, such as NADH or FADH2, can also modulate its metabolic fate and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its biological activity, as it may preferentially accumulate in specific tissues or organelles, influencing local cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure .
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13;/h1-4,12-13H,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZHBUBOEHGRCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CSC(=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)



![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)




